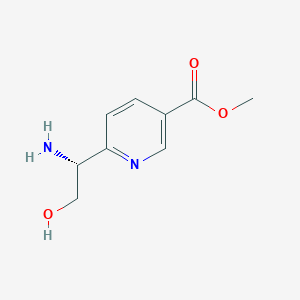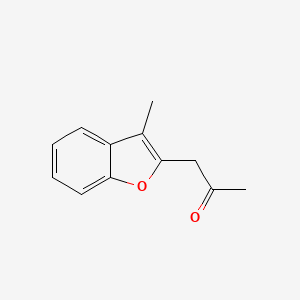
(R)-4-(1-Aminoethyl)-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Aminoethyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. Its structure consists of a phenol ring substituted with a fluorine atom and an aminoethyl group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-fluorophenol typically involves the use of a biocatalyst such as omega-transaminase. The process includes uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The substrate, 5-fluoro-2-hydroxyacetophenone, is then added, and the mixture is heated in a vacuum system to 25-35°C. Post-treatment and purification involve simple acid-alkali extraction, concentration, and poor solvent addition crystallization .
Industrial Production Methods
Industrial production methods for ®-4-(1-Aminoethyl)-3-fluorophenol are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of biocatalysts ensures high chiral purity and yield, making the process efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.
Major Products
Wissenschaftliche Forschungsanwendungen
®-4-(1-Aminoethyl)-3-fluorophenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits GSK-3β, an enzyme involved in regulating various cellular processes, including glycogen synthesis, cell survival, and neuroprotection. This inhibition leads to potential therapeutic benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar in structure but with different substitution patterns on the phenol ring.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
®-4-(1-Aminoethyl)-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit GSK-3β sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H10FNO |
|---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
OBKMDRKVZXRMBQ-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)O)F)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)


